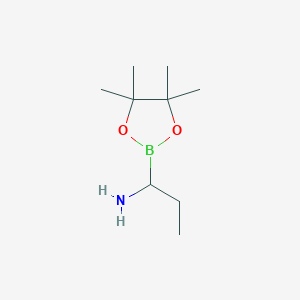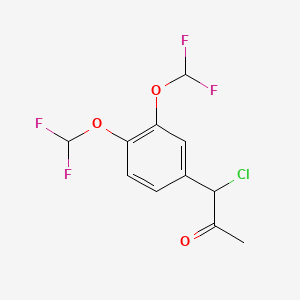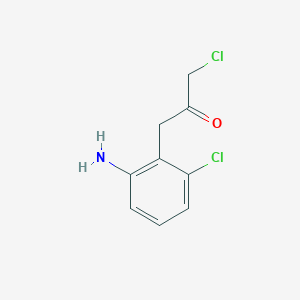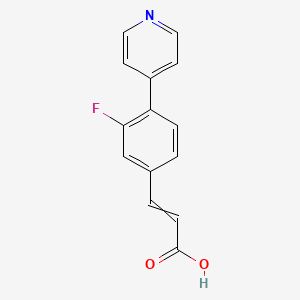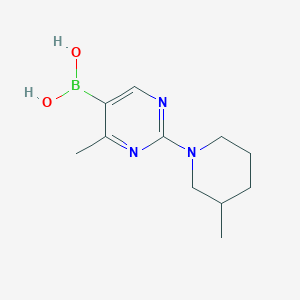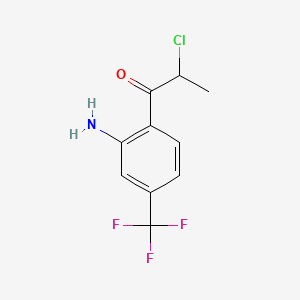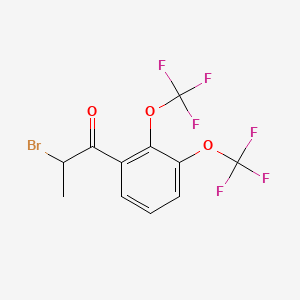![molecular formula C15H11F3O4 B14074929 Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications .
Méthodes De Préparation
The synthesis of Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Analyse Des Réactions Chimiques
Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules due to its stable trifluoromethoxy group.
Medicine: It is explored for its potential therapeutic properties, including anticancer activity.
Industry: The compound is used in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s binding affinity to specific targets, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other trifluoromethoxy-containing molecules, such as:
2’,4’-difluoro-4-hydroxy-N’-(2-pyridyl methylidene)biphenyl-3-carbohydrazide: Known for its anticancer properties.
Sulfonylhydrazone-substituted 8-ethoxy-3-nitro-2H-chromenes: Active against various cancer cell lines. Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is unique due to its specific trifluoromethoxy group, which imparts enhanced stability and lipophilicity.
Propriétés
Formule moléculaire |
C15H11F3O4 |
|---|---|
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-[2-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)11-8-9(6-7-12(11)19)10-4-2-3-5-13(10)22-15(16,17)18/h2-8,19H,1H3 |
Clé InChI |
KTRCLDUZXNEVKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


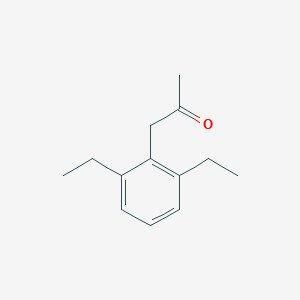
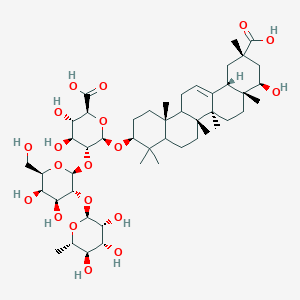
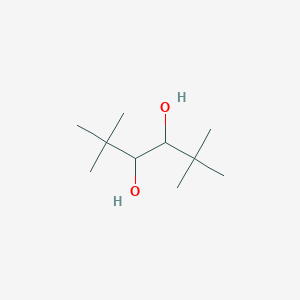
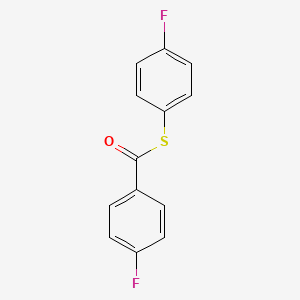
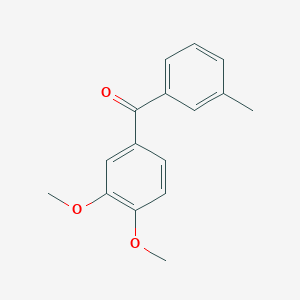
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
